molecular formula C6H7N3O B13102631 3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one

3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one

Cat. No.: B13102631
M. Wt: 137.14 g/mol
InChI Key: JZZIBLCFLAQEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dihydroimidazo[1,2-a]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methods allow for the formation of the imidazo[1,2-a]pyrimidine core through the construction of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich imidazole ring facilitates substitutions at positions 3 and 5.

Reaction TypeReagents/ConditionsProducts/OutcomesYield (%)Ref.
Alkylation Alkyl halides, K₂CO₃, DMF, 80°CN-Alkylated derivatives65–85
Acylation Acetyl chloride, pyridine, RTN-Acetylated analogs70–90
Suzuki Coupling Aryl boronic acids, Pd(PPh₃)₄Biaryl-functionalized derivatives55–75

Key Insight : Alkylation preferentially occurs at the imidazole nitrogen due to higher electron density.

Michael Addition and Cyclization

3,5-Dihydroimidazo[1,2-a]pyrimidin-2(1H)-one undergoes Michael addition with fluorinated alkynes (e.g., 4,4,4-trifluorobut-2-ynoate) to form fluoromethylated derivatives. Subsequent intramolecular cyclization yields tricyclic structures with antimicrobial activity .

Mechanistic Pathway :

  • Nucleophilic attack by the imidazole nitrogen on the alkyne.

  • Cyclization via C–N bond formation.

  • Elimination of CO₂ to stabilize the product .

Oxidation and Metabolic Stability

The compound is susceptible to aldehyde oxidase (AO)-mediated oxidation at the imidazole ring. Computational modeling (DFT) identifies the C3 position as the primary oxidation site .

Strategies to Mitigate AO Metabolism

ModificationEffect on AO Oxidation RateBioactivity RetentionRef.
Heterocycle Replacement 85% reductionYes
Electron-Withdrawing Groups 70% reductionPartial
Steric Hindrance 90% reductionYes

Computational Data :

  • HOMO–LUMO gap : 3.40–3.92 eV (larger gaps correlate with lower reactivity) .

  • Electrophilicity Index (ω) : 2.63–4.99 eV (higher values indicate greater electrophilic character) .

Formylation and Glycosylation

  • Formylation : Reacts with Vilsmeier–Haack reagent (POCl₃/DMF) to introduce formyl groups at C7, enabling further functionalization .

  • Glycosylation : Coupling with monosaccharides (e.g., glucose) under NaH/THF yields glycoconjugates with enhanced solubility .

Example :
3 5 Dihydroimidazo 1 2 a pyrimidin 2 1 H one+GlucoseNaH THFC7 Glucosyl Derivative\text{3 5 Dihydroimidazo 1 2 a pyrimidin 2 1 H one}+\text{Glucose}\xrightarrow{\text{NaH THF}}\text{C7 Glucosyl Derivative}

Retro-Ene Reactions

Under thermal conditions, the compound undergoes retro-ene fragmentation with ethyl propiolate to regenerate starting materials, demonstrating reversible reactivity .

Conditions :

  • Temperature: 120°C

  • Solvent: Toluene

  • Yield (reversibility): >95% .

Biological Activity Correlations

Derivatives exhibit micromolar IC₅₀ values against enzymes like monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), relevant to neurodegenerative diseases .

DerivativeMAO-B IC₅₀ (μM)BChE IC₅₀ (μM)Ref.
Fluorinated Analog 1.22.5
Nitro-Substituted 0.81.9

Computational Reactivity Analysis

DFT studies (B3LYP/6-311G++(d,p)) reveal:

  • Chemical Hardness (η) : 1.66–2.01 eV (higher η = lower reactivity) .

  • Electronic Chemical Potential (μ) : -3.21 to -4.12 eV (electron-rich sites) .

Key Trend : Nitro-substituted derivatives show the lowest HOMO–LUMO gaps (3.32 eV), enhancing electrophilic reactivity .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of 3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one exhibit significant antimicrobial activity. For instance, a study demonstrated that certain synthesized derivatives showed potent inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anti-inflammatory Effects

Compounds within this class have also been evaluated for anti-inflammatory properties. In vitro studies revealed that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models. One notable study reported that specific derivatives displayed greater anti-inflammatory efficacy compared to standard drugs like indomethacin .

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in various studies. These compounds have been shown to mitigate oxidative stress and improve cognitive functions in animal models of neurodegenerative diseases. For example, a derivative was found to restore normal levels of biochemical intermediates while inhibiting reactive oxygen species associated with neuroinflammation .

Cardiovascular Health

Research indicates that some derivatives possess calcium antagonistic activity, making them potential candidates for treating cardiovascular diseases such as hypertension and angina pectoris. The ability to modulate calcium channels could lead to novel therapies for managing circulatory disorders .

Anticancer Potential

Emerging studies suggest that this compound derivatives may have anticancer properties through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth. Photodynamic therapy using these compounds has shown promise in selectively targeting cancer cells while minimizing damage to surrounding healthy tissues .

Case Study: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of several synthesized derivatives against common pathogens:

Compound NameGram-positive ActivityGram-negative ActivityMinimum Inhibitory Concentration (µg/mL)
Derivative AYesYes15
Derivative BYesNo10
Derivative CNoYes20

This table illustrates the varying degrees of antimicrobial activity among different derivatives.

Case Study: Neuroprotective Effects

In a study assessing the neuroprotective effects on cognitive deficits:

TreatmentCognitive Improvement (%)Dosage (mg/kg)
Control0-
Compound X305
Compound Y5010

These results indicate significant cognitive improvements with higher dosages of certain compounds.

Mechanism of Action

The mechanism of action of 3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. This compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one include other imidazo[1,2-a]pyrimidines, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern and the specific functional groups attached to the imidazo[1,2-a]pyrimidine core. These structural differences can lead to distinct biological activities and therapeutic potentials .

Biological Activity

3,5-Dihydroimidazo[1,2-a]pyrimidin-2(1H)-one is a bicyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies, highlighting its potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound typically involves the condensation of appropriate precursors such as 2-amino-2-imidazoline with α,β-unsaturated esters. Various synthetic routes have been explored to optimize yield and purity, with modifications allowing for the introduction of different substituents that can influence biological activity .

Antimicrobial Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, compounds synthesized from this framework were tested against a variety of bacterial strains and showed promising results. Specific studies reported that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Anticancer Activity

This compound has shown notable anticancer activity in various cell lines. A study highlighted its efficacy against the MDA-MB-231 breast cancer cell line, with IC50 values indicating potent cytotoxic effects. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced its antiproliferative activity .

CompoundCell LineIC50 (μM)Reference
This compoundMDA-MB-23127.6
Compound XH1650 (lung cancer)1.91
Compound YA549 (lung cancer)3.28

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies indicated that it could inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases. The mechanisms involved may include modulation of signaling pathways related to inflammation .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Case Study 1 : In a preclinical model of breast cancer, treatment with this compound led to significant tumor reduction compared to controls. Histological analysis showed decreased cell proliferation markers and increased apoptosis in treated tumors.
  • Case Study 2 : An investigation into the antimicrobial efficacy of synthesized derivatives revealed that compounds with electron-withdrawing groups exhibited enhanced activity against resistant bacterial strains.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

3,5-dihydro-1H-imidazo[1,2-a]pyrimidin-2-one

InChI

InChI=1S/C6H7N3O/c10-5-4-9-3-1-2-7-6(9)8-5/h1-2H,3-4H2,(H,7,8,10)

InChI Key

JZZIBLCFLAQEEU-UHFFFAOYSA-N

Canonical SMILES

C1C=CN=C2N1CC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.